molecular formula C17H21NO5 B14171207 Confoline CAS No. 76971-33-0

Confoline

Cat. No.: B14171207
CAS No.: 76971-33-0
M. Wt: 319.4 g/mol
InChI Key: KKWQKDSIGOIGIK-PBWFPOADSA-N
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Description

Confoline is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Confoline typically involves a series of organic reactions. One common method includes the condensation of specific aromatic compounds under controlled conditions. The reaction often requires a catalyst to facilitate the process and ensure high yield and purity.

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale reactors that maintain precise temperature and pressure conditions. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: Confoline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound is known to participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogens and other nucleophiles are typical reagents in substitution reactions.

Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Confoline has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

    Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of specific diseases or as a drug delivery agent.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which Confoline exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The pathways involved in its action are complex and are the subject of ongoing research to fully elucidate its effects at the molecular level.

Comparison with Similar Compounds

Confoline is often compared with other similar compounds to highlight its unique properties. Some of the similar compounds include:

    Compound A: Known for its high reactivity but lower stability compared to this compound.

    Compound B: Exhibits similar biological activity but with different molecular targets.

    Compound C: Used in industrial applications but lacks the versatility of this compound in scientific research.

The uniqueness of this compound lies in its combination of stability, reactivity, and broad range of applications, making it a valuable compound in various fields of study.

Properties

CAS No.

76971-33-0

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

[(1R,5S)-8-formyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C17H21NO5/c1-21-15-6-3-11(7-16(15)22-2)17(20)23-14-8-12-4-5-13(9-14)18(12)10-19/h3,6-7,10,12-14H,4-5,8-9H2,1-2H3/t12-,13+,14?

InChI Key

KKWQKDSIGOIGIK-PBWFPOADSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3C=O)OC

Origin of Product

United States

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